

# Application of Synchronous Spectrofluorimetry for the Quantification of Domperidone

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## Compound of Interest

Compound Name: Domperidone

Cat. No.: B1670879

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Application Note: AN-SFS-DOM-001

## Introduction

**Domperidone** is a dopamine antagonist widely used for its antiemetic and gastroprokinetic properties. Accurate and sensitive quantification of **Domperidone** in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. Synchronous spectrofluorimetry is a rapid, simple, and sensitive analytical technique that offers advantages over conventional spectrofluorimetry, including spectral simplification and reduced bandwidth, which can enhance selectivity and sensitivity. This application note describes a detailed protocol for the quantification of **Domperidone** using synchronous spectrofluorimetry.

## Principle of Synchronous Spectrofluorimetry

In synchronous fluorescence spectroscopy (SFS), both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference ( $\Delta\lambda = \lambda_{em} - \lambda_{ex}$ ) maintained between them. This results in a simplified fluorescence spectrum with narrowed bands, which is particularly useful for resolving overlapping spectra in multi-component mixtures and reducing background interference. The choice of an optimal  $\Delta\lambda$  is critical for achieving the best resolution and sensitivity.

## Quantitative Data Summary

The following tables summarize the quantitative data obtained from various studies on the synchronous spectrofluorimetric determination of **Domperidone**.

Table 1: Deconvoluted Synchronous Spectrofluorimetry

Parameter	Value	Reference
Linearity Range	10 - 1500 ng/mL	[1][2]
Limit of Detection (LOD)	2.75 ng/mL	[1][2]
$\Delta\lambda$	30 nm	[1][2]
Application	Spiked Human Plasma	[1][2]

Table 2: Fourth-Derivative Synchronous Spectrofluorimetry

Parameter	Value	Reference
Linearity Range	0.08 - 2 $\mu$ g/mL	[3]
Solvent	Methanol	[3]
$\Delta\lambda$	40 nm	[3]
Application	Synthetic Mixtures, Laboratory-Prepared Tablets	[3]

Table 3: Second-Derivative Synchronous Spectrofluorimetry

Parameter	Value	Reference
Linearity Range	0.1 - 3.0 µg/mL	[4]
Limit of Detection (LOD)	$5.77 \times 10^{-3}$ µg/mL	[4]
Limit of Quantification (LOQ)	0.02 µg/mL	[4]
Solvent	Aqueous Methanol (50% V/V)	[4]
$\Delta\lambda$	80 nm	[4]
Application	Synthetic Mixtures, Commercial Tablets, Spiked Human Plasma	[4]

## Experimental Protocols

### Instrumentation

A spectrofluorometer equipped with a Xenon lamp and quartz cuvettes (1 cm path length) is required. The instrument should be capable of performing synchronous scanning.

### Reagents and Solutions

- Solvent: Methanol (HPLC grade) or aqueous methanol (50% V/V), depending on the specific method.
- **Domperidone** Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Domperidone** reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1 - 3.0 µg/mL).

### Sample Preparation (from Tablets)

- Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

- Accurately weigh a portion of the powdered tablets equivalent to 10 mg of **Domperidone**.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.
- Further dilute the filtrate with the solvent to obtain a final concentration within the working range of the calibration curve.

## Optimization of Experimental Parameters

The following parameters should be optimized to achieve the best results:

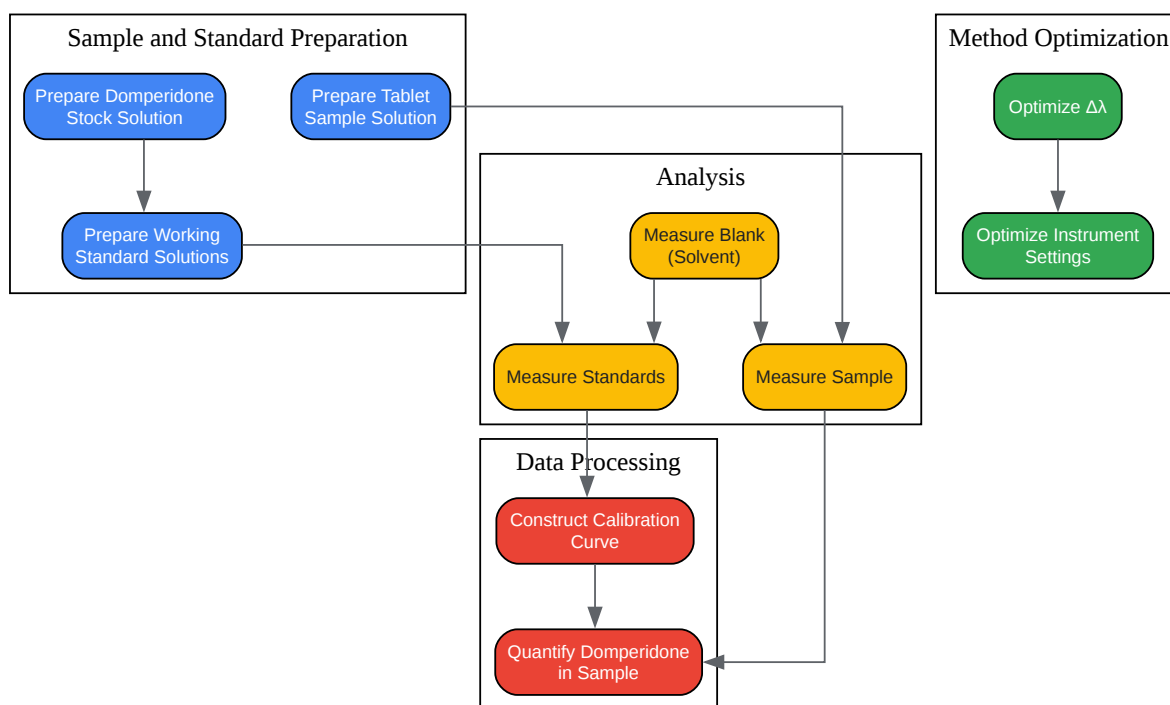
- Solvent: The choice of solvent can significantly influence the fluorescence intensity. Methanol and aqueous methanol are commonly used.
- $\Delta\lambda$  (Wavelength Difference): This is the most critical parameter in synchronous spectrofluorimetry.
  - Record the conventional excitation and emission spectra of a **Domperidone** standard solution.
  - Determine the Stokes shift (the difference between the emission maximum and the excitation maximum).
  - Scan the synchronous spectra of the **Domperidone** solution at different  $\Delta\lambda$  values around the Stokes shift (e.g., from 20 nm to 100 nm).
  - Select the  $\Delta\lambda$  that provides the highest fluorescence intensity and the best spectral resolution (narrowest peak).
- Instrument Settings:

- Excitation and Emission Slit Widths: Typically set to 5 or 10 nm.
- Scan Speed: A moderate scan speed (e.g., 200 nm/min) is usually appropriate.
- PMT Voltage: Adjust as needed to obtain an optimal signal-to-noise ratio.

## Analytical Procedure

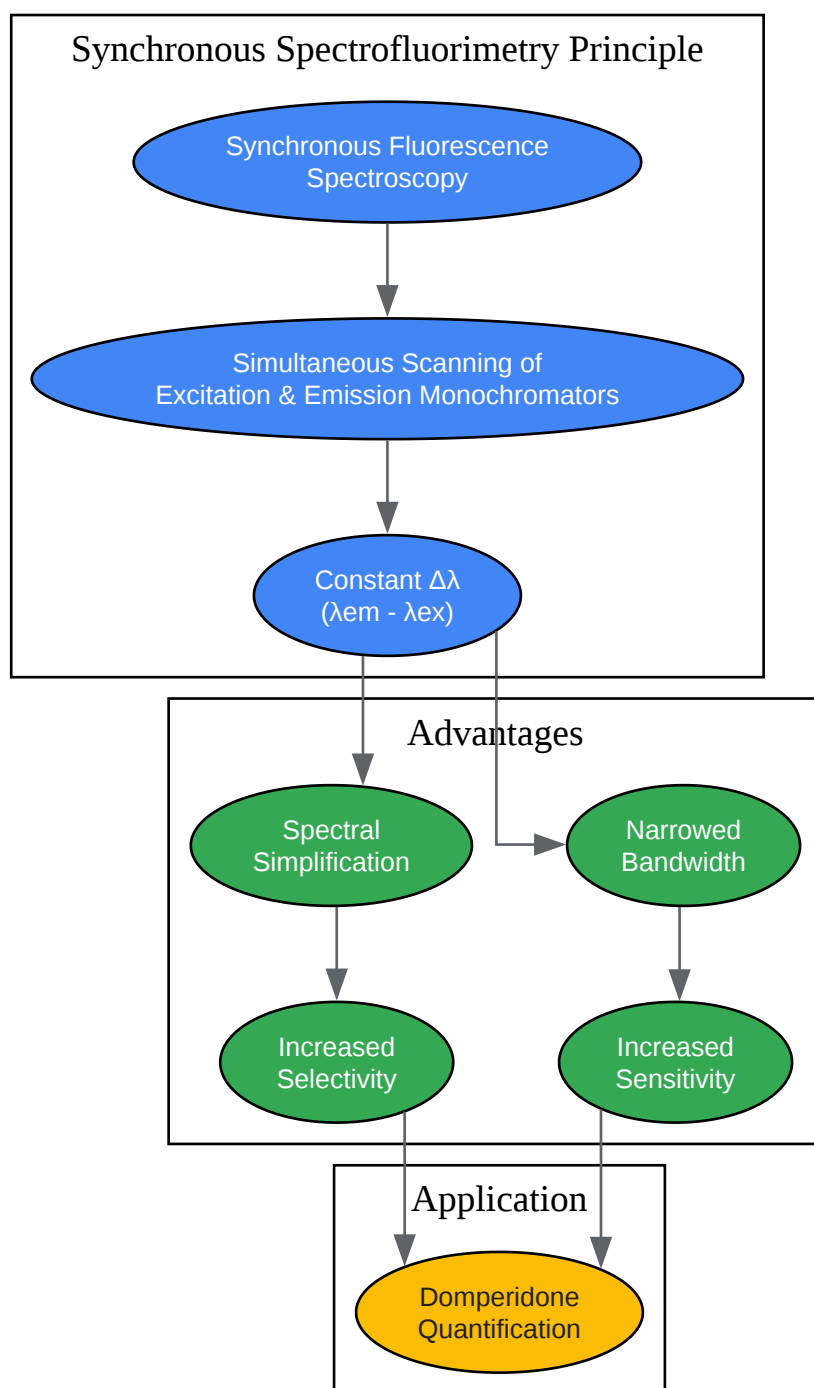
- Allow the spectrofluorometer to warm up for at least 30 minutes.
- Set the optimized  $\Delta\lambda$  and other instrument parameters.
- Measure the synchronous fluorescence spectra of the blank (solvent).
- Measure the synchronous fluorescence spectra of the working standard solutions and the prepared sample solution.
- Record the fluorescence intensity at the wavelength of maximum emission.
- Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the **Domperidone** standard solutions.
- Determine the concentration of **Domperidone** in the sample solution from the calibration curve.

## Visualizations



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Caption: Experimental workflow for **Domperidone** quantification.



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Caption: Principle and advantages of synchronous spectrofluorimetry.

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